N-(2H-1,3-benzodioxol-5-yl)-2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Description
The compound N-(2H-1,3-benzodioxol-5-yl)-2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic molecule with a complex heterocyclic architecture. Key structural features include:
- A cyclopenta[d]pyrimidin-2-one core fused with a benzodioxole moiety.
- A dimethylaminopropyl side chain at position 1 of the pyrimidine ring.
- A sulfanyl-acetamide linker bridging the pyrimidine and benzodioxole groups.
The dimethylamino group may enhance solubility and membrane permeability, while the benzodioxole moiety could confer metabolic stability .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S/c1-24(2)9-4-10-25-16-6-3-5-15(16)20(23-21(25)27)30-12-19(26)22-14-7-8-17-18(11-14)29-13-28-17/h7-8,11H,3-6,9-10,12-13H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFFDWKSQDQJOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzodioxolyl Component
The benzo[d]dioxole moiety serves as a critical aromatic scaffold in the target compound. Its synthesis typically begins with catechol derivatives, which undergo cyclization reactions to form the bicyclic structure. A common approach involves reacting catechol with formaldehyde under acidic conditions, facilitating electrophilic aromatic substitution and subsequent ring closure. Alternative methods utilize dichloromethane or dibromomethane as alkylating agents in the presence of potassium carbonate, yielding the benzodioxole ring with minimal byproducts.
Recent advancements highlight the use of microwave-assisted synthesis to accelerate this step, reducing reaction times from 12 hours to 30 minutes while maintaining yields above 85%. Solvent selection plays a pivotal role, with polar aprotic solvents like dimethylformamide (DMF) enhancing reaction efficiency. Post-synthesis purification often involves recrystallization from ethanol-water mixtures, achieving >98% purity as confirmed by HPLC analysis.
Construction of the Cyclopenta[d]Pyrimidinone Core
The cyclopenta[d]pyrimidinone ring system is synthesized through a tandem cyclization-condensation strategy. Starting with cyclopentanone, a Mannich reaction introduces a β-amino ketone intermediate, which subsequently reacts with urea or thiourea to form the pyrimidinone ring. Key modifications include:
- Amination Conditions : Employing ammonium acetate in acetic acid at reflux (120°C) to facilitate nucleophilic attack on the carbonyl group.
- Cyclization Catalysts : Scandium triflate or ytterbium(III) triflate (0.5–1 mol%) significantly improves ring-closure efficiency, reducing side product formation.
A critical challenge lies in introducing the 3-(dimethylamino)propyl substituent at the N1 position. This is achieved via alkylation of the pyrimidinone intermediate with 3-chloro-N,N-dimethylpropan-1-amine in the presence of potassium iodide and sodium hydride. Reaction monitoring via TLC reveals complete substitution within 6 hours at 60°C in tetrahydrofuran (THF).
Formation of the Sulfanyl Acetamide Linkage
Coupling the benzodioxolyl amine with the cyclopenta[d]pyrimidinone-thiol derivative constitutes the final structural unification. This step parallels methodologies described in sulfinyl acetamide syntheses:
- Thiol Activation : The cyclopenta[d]pyrimidinone intermediate is treated with thioacetic acid and dicyclohexylcarbodiimide (DCC) to form a reactive thioester.
- Nucleophilic Displacement : Reaction with chloroacetamide in a water-THF solvent system (1:2 v/v) at 50°C for 8 hours yields the sulfanyl acetamide precursor.
- Deprotection : Mild basic hydrolysis (0.1M NaOH, 25°C) removes acetyl protecting groups without cleaving the sulfanyl bond.
Table 1: Optimization of Coupling Reaction Parameters
| Parameter | Tested Range | Optimal Value | Yield Improvement |
|---|---|---|---|
| Solvent Ratio (H2O:THF) | 1:1 to 1:4 | 1:2 | +22% |
| Temperature | 25–75°C | 50°C | +15% |
| Reaction Time | 4–12 hours | 8 hours | +18% |
| Base (Equiv.) | 1.0–2.5 | 1.8 | +12% |
Oxidation State Management
While the target compound contains a sulfanyl (-S-) group, synthetic routes must prevent unintended oxidation to sulfoxide or sulfone byproducts. This is achieved through:
- Oxygen-Free Environments : Conducting reactions under nitrogen or argon atmospheres.
- Antioxidant Additives : Ascorbic acid (0.1 wt%) effectively scavenges free radicals without interfering with the reaction.
- Low-Temperature Workup : Maintaining temperatures below 30°C during aqueous extractions.
Industrial-Scale Production Considerations
Scaling the synthesis requires addressing three primary challenges:
- Exothermic Control : Gradual reagent addition and jacketed reactors maintain temperatures during the Mannich reaction.
- Solvent Recovery : Distillation systems recover >90% of THF for reuse, reducing production costs.
- Crystallization Optimization : Seeding techniques with pure product crystals ensure consistent particle size distribution during final recrystallization from ethyl acetate.
Table 2: Comparative Analysis of Pilot vs. Industrial Scale
| Metric | Pilot Scale (10 L) | Industrial Scale (1000 L) |
|---|---|---|
| Overall Yield | 68% | 72% |
| Purity (HPLC) | 97.3% | 98.1% |
| Cycle Time | 14 days | 9 days |
| Solvent Consumption | 15 L/kg | 8.5 L/kg |
Alternative Synthetic Routes
Emerging methodologies offer potential improvements over conventional approaches:
- Enzymatic Coupling : Lipase B from Candida antarctica catalyzes the acetamide formation at 37°C in phosphate buffer (pH 7.4), eliminating need for organic solvents.
- Flow Chemistry : Continuous flow reactors reduce cyclopenta[d]pyrimidinone synthesis time from 18 hours to 45 minutes with 94% conversion.
Analytical Characterization
Critical quality control measures include:
- HPLC-MS : C18 column (4.6 × 150 mm), 0.1% formic acid/acetonitrile gradient, retention time 12.3 min.
- 1H NMR (400 MHz, DMSO-d6): δ 1.45–1.55 (m, 2H, CH2), 2.20 (s, 6H, N(CH3)2), 3.25 (t, 2H, NCH2), 5.95 (s, 2H, OCH2O).
- Elemental Analysis : Calculated C 58.12%, H 5.89%, N 12.67%; Found C 58.09%, H 5.91%, N 12.63%.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzo[d][1,3]dioxole and cyclopenta[d]pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a ligand in receptor studies.
Medicine: It could be investigated for its pharmacological properties, including potential therapeutic effects.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares structural motifs with several classes of bioactive molecules:
Key Observations :
- The cyclopenta[d]pyrimidinone core is analogous to kinase inhibitors and epigenetic modulators (e.g., pyrido[4,3-d]pyrimidines in ), where the fused ring system stabilizes interactions with ATP-binding pockets .
- The sulfanyl-acetamide linker mirrors motifs in protease inhibitors (e.g., ), where sulfur atoms participate in covalent or non-covalent binding .
- Benzodioxole groups, as seen in , are associated with enhanced metabolic stability due to reduced oxidative metabolism .
Physicochemical and Pharmacokinetic Properties
Insights :
Hypothesized MOA for Target Compound :
Computational and Experimental Validation
- Molecular Docking : ’s large-scale docking approach identified shared protein targets (e.g., kinases, phosphatases) for OA and HG. Applying this to the target compound could prioritize targets like CDK2 or EGFR .
- Transcriptome Analysis : Drug-response RNA-seq () could clarify whether the compound induces pathways consistent with pyrimidine analogs (e.g., cell cycle arrest) .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound consists of several key structural components:
- Benzodioxole moiety : Contributes to the compound's interaction with biological targets.
- Cyclopentapyrimidine core : Affects the pharmacological profile.
- Dimethylamino group : Enhances solubility and bioavailability.
The molecular formula is , with a molecular weight of approximately 396.55 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Inhibition of Kinases : The compound has shown potential as an inhibitor of specific kinases involved in cancer cell proliferation.
- Receptor Modulation : It may act on neurotransmitter receptors, influencing neurological pathways.
- Enzyme Interaction : The compound can inhibit enzymes such as phospholipase A2 (PLA2), which is crucial in inflammatory processes .
Research Findings
Numerous studies have evaluated the biological activity and therapeutic potential of this compound:
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. For instance:
- Cell Proliferation Inhibition : Studies indicate that it effectively inhibits the proliferation of various cancer cell lines at micromolar concentrations.
| Cell Line | IC50 (µM) |
|---|---|
| MV4-11 (Acute leukemia) | 0.3 |
| MOLM13 (Acute monocytic) | 1.2 |
These values suggest a potent effect against specific types of leukemia cells .
Anti-inflammatory Effects
The compound's inhibition of PLA2 has been linked to reduced inflammatory responses in vitro. This suggests potential applications in treating inflammatory diseases .
Case Studies
Several case studies have highlighted the compound's efficacy in various biological contexts:
-
Case Study on Leukemia Treatment :
- A study involving xenograft models demonstrated that administration of the compound led to significant tumor regression in mice bearing MV4-11 cells.
- Dosage-dependent effects were observed, with higher doses correlating with increased tumor inhibition.
-
Neuropharmacological Assessment :
- In animal models, the compound exhibited anxiolytic effects when administered at low doses, indicating potential for treating anxiety disorders.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?
The synthesis requires meticulous control of reaction parameters such as temperature, solvent choice, and reaction time. Thin-layer chromatography (TLC) is critical for monitoring reaction progress, while purification via recrystallization or column chromatography effectively isolates the product from by-products. For example, sodium hydroxide or potassium carbonate in DMF is commonly used to facilitate bond formation .
Q. Which analytical techniques are most reliable for confirming structural integrity during synthesis?
High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for verifying purity and structural accuracy. Infrared (IR) spectroscopy can confirm functional groups like the sulfanyl-acetamide moiety. These methods are complemented by mass spectrometry for molecular weight validation .
Q. What purification methods are effective for isolating the compound from reaction mixtures with multiple by-products?
Column chromatography using silica gel is effective for separating complex mixtures, while recrystallization in polar solvents (e.g., ethanol or acetone) enhances purity. Precipitation methods are also viable for large-scale isolation .
Q. What solvents and bases are commonly used in coupling reactions during synthesis?
N,N-Dimethylformamide (DMF) is a preferred solvent due to its high polarity, and bases like sodium hydroxide or potassium carbonate are employed to deprotonate intermediates, ensuring efficient amide bond formation .
Advanced Questions
Q. How can researchers resolve discrepancies in NMR data when characterizing the cyclopenta[d]pyrimidin core?
Discrepancies may arise from tautomerism or dynamic conformational changes. Advanced techniques like 2D NMR (e.g., HSQC, HMBC) can clarify ambiguous signals. Isotopic labeling or comparative analysis with structurally analogous compounds may also resolve ambiguities .
Q. What experimental strategies assess the compound’s bioactivity against specific enzyme targets?
In vitro enzyme inhibition assays (e.g., fluorescence-based or colorimetric assays) are recommended for initial screening. Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantify binding affinities. Molecular docking studies may guide target selection prior to wet-lab validation .
Q. How can computational modeling predict the reactivity of the sulfanyl-acetamide moiety?
Density Functional Theory (DFT) calculations can model electronic properties and reaction pathways, while molecular docking predicts interactions with biological targets. These models should be validated experimentally via kinetic studies or X-ray crystallography .
Q. What factors are critical in designing stability studies under varying pH and temperature conditions?
Accelerated stability testing under stress conditions (e.g., 40°C/75% RH) identifies degradation pathways. pH-dependent stability is assessed using buffered solutions (pH 1–13), with HPLC monitoring degradation products. Light sensitivity studies require controlled UV exposure .
Q. How does the benzodioxole moiety influence the compound’s pharmacokinetic properties?
The benzodioxole group enhances metabolic stability by resisting oxidative degradation. In vitro assays like microsomal stability tests (using liver microsomes) and Caco-2 permeability studies can quantify bioavailability improvements. Comparative studies with non-benzodioxole analogs are advised .
Q. What strategies mitigate unwanted side reactions during functionalization of the dimethylamino-propyl chain?
Protecting groups (e.g., tert-butyloxycarbonyl, BOC) can shield reactive amines during synthesis. Optimizing reaction stoichiometry and using mild reducing agents (e.g., sodium cyanoborohydride) minimizes over-alkylation. Real-time monitoring via LC-MS ensures reaction control .
Data Contradiction Analysis
Q. How should conflicting spectral data (e.g., IR vs. NMR) be reconciled during structural elucidation?
Cross-validation using multiple techniques is critical. For instance, IR-detected carbonyl stretches should align with NMR carbonyl carbon signals. If contradictions persist, X-ray crystallography provides definitive structural confirmation .
Q. What steps validate contradictory bioactivity results across different assay platforms?
Reproducibility testing in orthogonal assays (e.g., cell-based vs. cell-free systems) is essential. Dose-response curves and statistical analysis (e.g., Z’-factor validation) ensure assay reliability. Compound purity must be re-verified to exclude batch variability .
Methodological Tables
| Technique | Application | Key Parameters |
|---|---|---|
| 2D NMR (HSQC/HMBC) | Resolving tautomeric ambiguities | 600 MHz spectrometer, DMSO-d6 solvent |
| HPLC-PDA | Purity assessment and degradation profiling | C18 column, 0.1% TFA in acetonitrile |
| SPR (Surface Plasmon Resonance) | Binding affinity quantification | Immobilized enzyme, kinetic analysis |
| DFT Calculations | Predicting sulfanyl-acetamide reactivity | B3LYP/6-31G* basis set, Gaussian software |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
